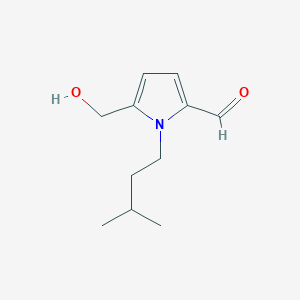
Ganoine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Properties and Mechanical Applications
Ganoine exhibits remarkable mechanical properties that make it a subject of interest in biomimetic materials research. Its layered structure contributes to its strength and resilience, which can inspire the development of new materials in engineering and design.
Mechanical Characteristics
| Property | Value | Reference |
|---|---|---|
| Hardness | High (compared to bone) | |
| Stiffness | Superior to other biological tissues | |
| Resistance to crack propagation | Enhanced due to twisted mineral arrangement |
Case Study: Bending Tests
In a study conducted on fish scales, three-point bending tests revealed that this compound scales could withstand significant stress without failure, indicating potential applications in protective materials and coatings .
Biological and Evolutionary Research
This compound serves as an important model for understanding evolutionary biology, particularly in the context of vertebrate enamel development. Its composition and formation processes provide insights into the evolutionary transition from scales to teeth.
Evolutionary Insights
- This compound is considered homologous to vertebrate tooth enamel, suggesting that studying its formation can illuminate the evolutionary pathways leading to modern dental structures .
- Research on this compound formation has revealed similarities in cellular processes between this compound deposition and mammalian enamel formation, highlighting its significance in evolutionary studies .
Biomedical Applications
The unique properties of this compound have implications for biomedical research, particularly in tissue engineering and regenerative medicine. Its mineral composition and structural characteristics could inform the development of synthetic biomaterials.
Potential Biomedical Uses
- Bone Regeneration : this compound's high mineral content makes it a candidate for developing bone graft materials that promote osteogenesis.
- Dental Applications : Given its resemblance to enamel, this compound-inspired materials could be used for dental restorations or coatings that mimic natural tooth structures .
Environmental Adaptations
This compound's resilience also allows researchers to study how certain fish species adapt to their environments. Understanding the role of this compound in protecting against predators and environmental stressors can inform ecological studies.
Adaptation Mechanisms
- The protective function of this compound scales against physical damage has been documented, demonstrating how these structures enhance survival in aquatic environments .
Material Science Innovations
The study of this compound has led to innovations in material science, particularly concerning bioinspired design principles. Researchers are exploring how the microstructural features of this compound can be replicated in synthetic materials.
Research Innovations
Eigenschaften
CAS-Nummer |
133086-80-3 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
Kanonische SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
Key on ui other cas no. |
133086-80-3 |
Synonyme |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















